An In-depth Technical Guide to 5,6-Dibromo-1,2-dihydroacenaphthylene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5,6-Dibromo-1,2-dihydroacenaphthylene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5,6-Dibromo-1,2-dihydroacenaphthylene, a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, validated synthesis protocols, reactivity, and potential applications of this versatile molecule. Our focus is on delivering not just data, but actionable insights grounded in established chemical principles.
Core Molecular Profile and Physicochemical Properties
5,6-Dibromo-1,2-dihydroacenaphthylene (CAS No: 19190-91-1) is a halogenated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The strategic placement of two bromine atoms on the aromatic core makes it an exceptionally useful precursor for constructing more complex molecular architectures through cross-coupling reactions. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19190-91-1 | [1][2][3] |
| Molecular Formula | C₁₂H₈Br₂ | [1][2] |
| Molecular Weight | 312.00 g/mol | [1][2] |
| Appearance | Orange solid | [2][4] |
| Melting Point | 169-171 °C (recrystallized from hexane) | [2] |
| Boiling Point | 383.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.865 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in dichloromethane and hexanes | [2][4] |
| InChI Key | UXSHNPXCELYWAW-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
The synthesis of 5,6-Dibromo-1,2-dihydroacenaphthylene is typically achieved through the electrophilic bromination of acenaphthene. The following protocol describes a standard laboratory procedure, emphasizing the rationale behind key steps to ensure reproducibility and high purity.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis and purification of 5,6-Dibromo-1,2-dihydroacenaphthylene.
Step-by-Step Methodology
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Dissolution of Precursor: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve acenaphthene (1.0 eq) in a suitable inert solvent like dichloromethane (DCM) or carbon tetrachloride. The choice of a non-polar, aprotic solvent is critical to prevent unwanted side reactions and to facilitate the electrophilic aromatic substitution mechanism.
-
Reaction Cooldown: Cool the solution to 0 °C using an ice bath. This step is crucial for controlling the reaction's exothermicity and minimizing over-bromination, which can lead to byproducts like 3,5,6-Tribromo-1,2-dihydroacenaphthylene.[4]
-
Slow Addition of Bromine: Add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise over 1-2 hours. The slow addition maintains a low concentration of the electrophile, favoring the desired disubstitution at the electron-rich 5 and 6 positions. Maintain vigorous stirring throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted bromine, converting it to non-reactive sodium bromide. The disappearance of the reddish-brown bromine color indicates the completion of the quench.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. This removes inorganic salts and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Validation: Purify the resulting crude solid by recrystallization from hot hexane.[2] This step is key to obtaining a high-purity product. The final product should be an orange solid. The purity should be validated by measuring the melting point, which should be sharp and within the range of 169-171 °C.[2] Further characterization by NMR spectroscopy is essential to confirm the structure.
Spectroscopic Characterization
While specific spectral data is not widely published, the structure of 5,6-Dibromo-1,2-dihydroacenaphthylene allows for a confident prediction of its key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
-
Aliphatic Region: A singlet or a pair of multiplets around δ 3.0-3.5 ppm corresponding to the four protons of the ethylene bridge (-CH₂-CH₂-). The exact pattern depends on the conformational rigidity.
-
Aromatic Region: Signals between δ 7.0-8.0 ppm for the four aromatic protons. Due to the substitution pattern, one would expect two doublets, corresponding to the protons ortho and meta to the bromine atoms.
-
-
¹³C NMR: The carbon NMR spectrum should display signals for the aliphatic carbons (around δ 30 ppm) and multiple signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the bromine atoms (C5 and C6) would appear as distinct signals, shifted compared to the parent acenaphthene structure. Data for the related compound 5,6-Dibromoacenaphthylene can provide a useful reference point for the aromatic carbon shifts.[5][6]
-
FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations (aromatic ~3050 cm⁻¹, aliphatic ~2900 cm⁻¹) and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A strong signal corresponding to the C-Br bond would be expected in the fingerprint region, typically around 500-600 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The primary value of 5,6-Dibromo-1,2-dihydroacenaphthylene in synthetic chemistry lies in the reactivity of its two carbon-bromine bonds. These sites are ideal for transformations via modern cross-coupling methodologies, enabling the construction of complex organic materials and pharmaceutical scaffolds.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7] 5,6-Dibromo-1,2-dihydroacenaphthylene is an excellent substrate for this reaction, allowing for the sequential or simultaneous replacement of its bromine atoms.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling
-
Reaction Setup: To a Schlenk flask, add 5,6-Dibromo-1,2-dihydroacenaphthylene (1.0 eq), the desired arylboronic acid (1.1 or 2.2 eq for mono- or di-substitution), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).
-
Solvent and Degassing: Add a solvent system, typically a mixture like toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes. The removal of oxygen is paramount as it can deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
This modular approach allows for the synthesis of a vast library of derivatives, making the title compound a valuable building block for creating novel conjugated materials for organic electronics or complex molecules for biological screening.[8][9][10]
Applications in Materials Science and Heterocyclic Chemistry
The rigid, planar structure of the acenaphthylene core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11] By using 5,6-Dibromo-1,2-dihydroacenaphthylene as a starting point, researchers can attach various functional aromatic or heteroaromatic units at the 5 and 6 positions.
Furthermore, it serves as a precursor to novel heterocyclic systems. For example, it can be converted into derivatives like 5,6-Dibromoacenaphthylene-1,2-dione, which is a key intermediate in the synthesis of compounds such as Acenaphtho[5,6-cd][1][5][12]thiadiazine.[12][13] Such nitrogen- and sulfur-containing fused ring systems are of interest in medicinal chemistry and materials science.[14][15]
Safety and Handling
5,6-Dibromo-1,2-dihydroacenaphthylene should be handled with appropriate safety precautions in a chemical fume hood.
-
GHS Classification: Warning[3]
-
Pictogram: GHS07 (Exclamation mark)[3]
-
Hazard Statements:
-
Precautionary Measures: Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.[3]
References
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PubChem. 5,6-Dibromoacenaphthylene. [Link]
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SpectraBase. 5,6-DIBROMOACENAPHTHYLENE. [Link]
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American Elements. 5,6-Dibromo-1,2-dihydroacenaphthylene. [Link]
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MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
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ResearchGate. The preparation of acenaphthylene from acenaphthene. II. The vapour phase catalytic dehydro‐genation of acenaphthene. [Link]
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Royal Society of Chemistry. Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]
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ResearchGate. Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. [Link]
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PubChem. 1,2-Dibromo-1,2-dihydroacenaphthylene. [Link]
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PubMed Central. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. [Link]
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PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
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MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
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ResearchGate. Synthesis and Structure of Novel 1?? 4 ,2,6-Thiadiazines. [Link]
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ResearchGate. 1,2,6-Oxadiazines and 1,2,6-Thiadiazines. [Link]
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SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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National Institutes of Health. The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. [Link]
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